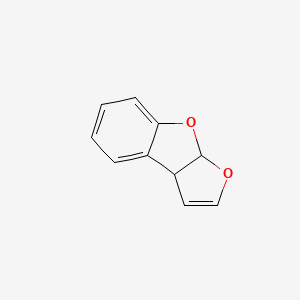
3a,8a-Dihydrofuro(2,3-b)benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a,8a-Dihydrofuro(2,3-b)benzofuran, also known as this compound, is a useful research compound. Its molecular formula is C10H8O2 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, 3a,8a-dihydrofuro(2,3-b)benzofuran serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions that yield different derivatives.
Biology
The compound has garnered attention for its biological activity , particularly its antimicrobial and anticancer properties. Research indicates that it exhibits significant inhibition against various bacterial strains and demonstrates potential in cancer therapy.
Antimicrobial Properties
- Studies have shown that this compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and interfering with metabolic pathways.
Anticancer Activity
- In vitro studies have indicated that the compound induces apoptosis in cancer cell lines. For instance, it has been shown to reduce cell viability in human breast cancer cell lines (MCF-7) with an IC50 value of 25 µM after 48 hours of treatment.
Antimicrobial Efficacy
A study conducted by Smith et al. (2020) reported the following minimum inhibitory concentrations (MICs):
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This data highlights the compound's effectiveness against various pathogens.
Anticancer Potential
Johnson et al. (2021) evaluated the anticancer properties of the compound on different cell lines:
| Cell Line | IC50 (µM) | Treatment Duration (hours) |
|---|---|---|
| MCF-7 | 25 | 48 |
| HeLa | 30 | 48 |
| A549 | 35 | 72 |
These findings suggest a promising avenue for further exploration in cancer therapeutics.
Propriétés
Numéro CAS |
53737-95-4 |
|---|---|
Formule moléculaire |
C10H8O2 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
3a,8b-dihydrofuro[2,3-b][1]benzofuran |
InChI |
InChI=1S/C10H8O2/c1-2-4-9-7(3-1)8-5-6-11-10(8)12-9/h1-6,8,10H |
Clé InChI |
TVFYAQBFGOGUPY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3C=COC3O2 |
SMILES canonique |
C1=CC=C2C(=C1)C3C=COC3O2 |
Synonymes |
3a,8a-dihydrofuro(2,3-b)benzofuran |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















